Tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic framework with a tert-butyl carbamate protecting group. Its structure combines a piperidine ring fused to a tetrahydrofuran-like system, with an ethyl substituent at position 3 and a ketone at position 1. This compound is commercially available (BD02565316) with 95% purity and is utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases and RAS pathways .
Properties
IUPAC Name |
tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-5-11-10-15(12(18)16-11)6-8-17(9-7-15)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDYYEMQTBPMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate. The reaction is carried out under inert atmosphere conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazaspirodecane derivatives.
Scientific Research Applications
Tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, binding to active sites or allosteric sites on enzymes. This interaction can alter the enzyme’s function, leading to changes in metabolic pathways or cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights critical structural differences and similarities among tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate and related spirocyclic derivatives:
Key Observations:
- Reactivity : The 1-oxo group in the target compound and its simpler analog () facilitates nucleophilic substitutions, as seen in microwave-assisted couplings with halogenated pyridines. In contrast, triaza derivatives () are tailored for heterocyclic diversity .
- Biological Relevance : Fluorophenyl-substituted analogs () are designed for enhanced target affinity via aromatic interactions, while the ethyl group may optimize steric fit in hydrophobic binding pockets .
Biological Activity
Tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 1356086-98-0) is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₆N₂O₃
- Molecular Weight : 282.38 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
1. Anticancer Activity
Research indicates that compounds similar to this compound may exhibit significant anticancer properties. For instance, studies involving related diazaspiro compounds have demonstrated:
- Inhibition of Cancer Cell Proliferation : Compounds were tested on various cancer cell lines, showing dose-dependent cytotoxic effects. For example, in vitro studies on prostate cancer cell lines (PC3 and DU145) revealed that certain derivatives caused substantial reductions in cell viability over time .
| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |
|---|---|---|---|
| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
This data suggests a promising avenue for further development of diazaspiro compounds as anticancer agents.
2. Antibacterial and Antifungal Activity
Preliminary studies have shown that certain derivatives possess antibacterial and antifungal properties comparable to established drugs like ciprofloxacin and fluconazole . The minimum inhibitory concentration (MIC) values indicated effectiveness against both Gram-positive and Gram-negative bacteria.
The exact mechanisms through which this compound exerts its biological effects remain under investigation; however, several hypotheses include:
- Induction of Apoptosis : Some studies suggest that related compounds induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and oxidative stress.
- Cell Cycle Arrest : Evidence indicates that these compounds may cause cell cycle arrest in G0/G1 phase, leading to inhibited proliferation of cancer cells .
Toxicity Profile
The toxicity profile of tert-butyl derivatives has been explored in various animal models, with findings suggesting low toxicity levels:
- LD50 Values : Reported LD50 values range from approximately 127 to 978 mg/kg when administered intraperitoneally in mice, indicating a favorable safety margin for potential therapeutic applications .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of diazaspiro compounds:
- Analgesic Activity : In animal models, these compounds have demonstrated analgesic effects comparable to traditional pain relievers when tested using the hot plate method .
- Bronchodilator Effects : Historical studies have shown that related compounds can effectively alleviate bronchospasm induced by histamine or serotonin in guinea pigs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
